molecular formula C9H13IN2O4 B12347360 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

Cat. No.: B12347360
M. Wt: 340.11 g/mol
InChI Key: VJERHKNBTPQYRU-REJBHVJUSA-N
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Description

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an oxolan ring and an iodinated diazinane-dione moiety. Its properties and reactivity make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable diazinane-dione precursor, followed by the introduction of the oxolan ring through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodinated moiety can be reduced to form non-iodinated derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and are conducted under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution of the iodine atom can produce a variety of functionalized derivatives.

Scientific Research Applications

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The iodinated moiety may play a crucial role in its binding affinity and specificity, while the oxolan ring contributes to its overall stability and solubility.

Comparison with Similar Compounds

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the iodine atom in this compound distinguishes it from others, providing unique chemical and biological properties.

Properties

Molecular Formula

C9H13IN2O4

Molecular Weight

340.11 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13IN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h5-7,13H,1-4H2,(H,11,14,15)/t5-,6?,7+/m0/s1

InChI Key

VJERHKNBTPQYRU-REJBHVJUSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2CC(C(=O)NC2=O)I

Canonical SMILES

C1CC(OC1CO)N2CC(C(=O)NC2=O)I

Origin of Product

United States

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